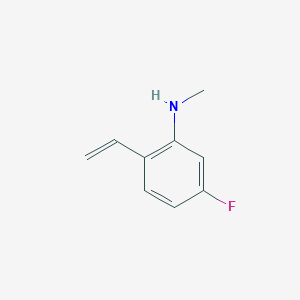
2-Ethenyl-5-fluoro-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-5-fluoro-N-methylaniline is an organic compound with the molecular formula C9H10FN It is a derivative of aniline, where the amino group is substituted with an ethenyl group and a fluorine atom at the 5th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-5-fluoro-N-methylaniline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of aniline derivatives followed by a series of reactions including nitration, reduction, and substitution . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: 2-Ethenyl-5-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or H2 with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-Ethenyl-5-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-Ethenyl-5-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The ethenyl group allows for conjugation with other molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways.
類似化合物との比較
2-Fluoro-5-methylaniline: Similar structure but lacks the ethenyl group.
5-Fluoro-2-methylaniline: Another isomer with different substitution pattern.
Uniqueness: 2-Ethenyl-5-fluoro-N-methylaniline is unique due to the presence of both the ethenyl and fluorine substituents, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
210536-34-8 |
|---|---|
分子式 |
C9H10FN |
分子量 |
151.18 g/mol |
IUPAC名 |
2-ethenyl-5-fluoro-N-methylaniline |
InChI |
InChI=1S/C9H10FN/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6,11H,1H2,2H3 |
InChIキー |
SKTCQCUGOUBOMB-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC(=C1)F)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)

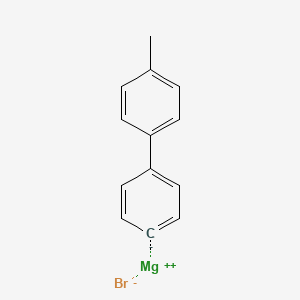

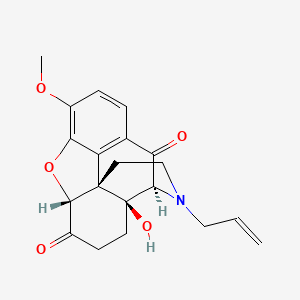
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B13428054.png)

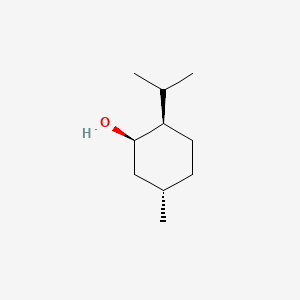
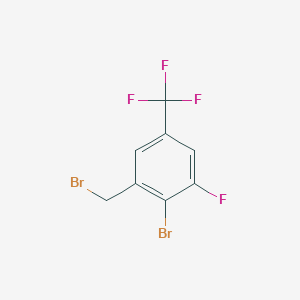
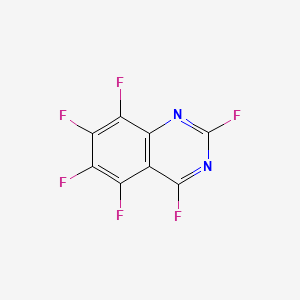
![2-(3-isopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B13428082.png)
